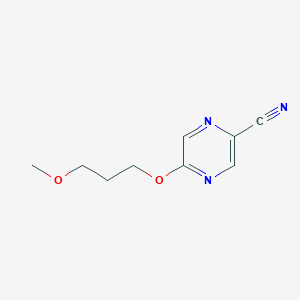

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile

Description

Propriétés

IUPAC Name |

5-(3-methoxypropoxy)pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c1-13-3-2-4-14-9-7-11-8(5-10)6-12-9/h6-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTJPOATRYATBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=NC=C(N=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with appropriate alkylating agents. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring.

Applications De Recherche Scientifique

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The pyrazine ring structure allows it to engage in various chemical interactions, potentially affecting

Activité Biologique

5-(3-Methoxypropoxy)pyrazine-2-carbonitrile (CAS No. 1339933-49-1) is a heterocyclic compound with a molecular formula of C9H12N2O2. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazine ring , which is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. Its structure allows for various chemical interactions that can influence biological activity. The presence of the methoxypropoxy group enhances its solubility and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The pyrazine moiety has been associated with various pharmacological effects, including:

- Induction of Apoptosis: Similar compounds have shown the ability to induce apoptosis in cancer cells by modulating apoptotic pathways.

- Cell Cycle Arrest: The compound may cause cell cycle arrest, particularly in the G0/G1 phase, leading to reduced proliferation rates in malignant cells.

Anticancer Properties

Recent studies indicate that derivatives of pyrazines exhibit significant anticancer properties. For instance, a related pyrazine derivative demonstrated IC50 values indicating effective cytotoxicity against leukemia cells:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K562 (Leukemia) | 25 |

| 2-mOPP (related derivative) | K562 (Leukemia) | 25 |

| Oxazole Derivative | MCF-7 (Breast Cancer) | 0.65 |

The mechanism by which these compounds exert their effects often involves the induction of apoptosis and inhibition of cell proliferation. Flow cytometry assays have indicated that these compounds can trigger apoptotic pathways, leading to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary assessments have shown that similar pyrazine derivatives exhibit varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies

A notable case study focused on a related compound, demonstrating how modifications on the pyrazine ring can significantly influence biological activity:

Case Study Summary:

- Compound Studied: A modified pyrazine derivative.

- Findings: Exhibited an IC50 value of 0.007 µM against human neuroblastoma SH-SY5Y cells, illustrating enhanced cytotoxicity due to structural modifications.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics in animal models; however, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications can be considered .

Comparaison Avec Des Composés Similaires

5-Methoxypyrazine-2-carbonitrile

- Structure : A simpler analog with a methoxy group at the 5-position (C6H5N3O).

CHK1 Inhibitors with Extended Substituents

Prexasertib (LY-2606368)

- Structure: Incorporates a pyrazole ring and a 2-(3-aminopropoxy)-6-methoxyphenyl group attached to the pyrazine core (C18H19N7O2).

- Pharmacology: IC50: 0.9 nM against CHK1 . Selectivity: >100-fold selectivity over CHK2 and other kinases . Solubility: The (S)-lactate monohydrate salt exhibits >20 mg/mL solubility at pH 2.46, facilitating intravenous formulation . Clinical Relevance: Demonstrated single-agent activity in preclinical models of MYC-driven lymphoma and RAS-mutant NSCLC .

CCT245737

- Structure: Features a morpholin-2-ylmethylamino group at the 4-position of the pyridine ring (C17H18F3N7O).

- Pharmacology :

CCT244747

- Structure: Contains a 3-alkoxyamino group and pyridin-2-ylamino substituent (C15H14F3N7O).

- Pharmacology: Potency: Sub-nanomolar CHK1 inhibition with >500-fold selectivity over CHK2 . Efficacy: Synergizes with gemcitabine in pancreatic cancer models and shows single-agent activity .

Derivatives with Divergent Therapeutic Targets

GLUT1 Inhibitor (Compound 57a)

Bis[5-(2-pyridyl)pyrazine-2-carbonitrile]-silver(I) Tetrafluoridoborate

- Structure : Coordination complex with Ag(I) and two pyridyl-pyrazine ligands.

- Application : Explored for supramolecular assembly via π-π stacking and hydrogen bonding, highlighting structural diversity .

Data Tables

Table 1. Key Pharmacological and Structural Comparisons

*Core structure; activity observed in derivatives.

Table 2. Salt Forms and Pharmacokinetics (Prexasertib)

| Salt Form | Solubility (mg/mL) | pH Stability | Pharmacokinetic Advantage |

|---|---|---|---|

| (S)-Lactate monohydrate | >20 | 2.46 | High solubility for IV administration |

| Methanesulfonate monohydrate | 15.2 | 3.12 | Moderate solubility |

| Di-HCl | 8.5 | 1.98 | Lower solubility |

Research Findings

Solubility and Salt Optimization : The (S)-lactate salt of prexasertib outperforms methanesulfonate and di-HCl salts in solubility (>20 mg/mL vs. 15.2 mg/mL), enabling higher dosing in preclinical studies .

Structural Determinants of CHK1 Inhibition :

- The nitrile group forms a critical hydrogen bond with Lys38 in CHK1 .

- The 3-methoxypropoxy chain enhances hydrophobic interactions with the CHK1 pocket, while bulkier groups (e.g., morpholine in CCT245737) improve oral bioavailability .

Selectivity Mechanisms : Derivatives like CCT244747 avoid off-target kinase inhibition by minimizing interactions with polar residues outside the CHK1 active site .

Q & A

Q. What synthetic strategies are effective for preparing 5-(3-Methoxypropoxy)pyrazine-2-carbonitrile?

The synthesis typically involves multi-step organic reactions. A plausible pathway includes:

- Step 1 : Introduction of the methoxypropoxy group via nucleophilic substitution or coupling reactions on a pyrazine precursor.

- Step 2 : Cyanation at the 2-position using reagents like copper(I) cyanide or Pd-catalyzed cross-coupling.

- Step 3 : Purification via column chromatography or crystallization to achieve high purity (>95% by GC/HPLC). Similar multi-step approaches are documented for structurally related pyrazine-carbonitriles, emphasizing the importance of reaction optimization for substituent compatibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- IR Spectroscopy : To confirm the presence of the nitrile group (ν~2220 cm⁻¹) and methoxypropoxy ether linkages (ν~1100–1250 cm⁻¹).

- NMR (¹H/¹³C) : To resolve substituent positions (e.g., methoxypropoxy protons at δ~3.2–4.0 ppm; pyrazine ring protons as singlet/multiplet).

- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]⁺ peak matching C₁₀H₁₂N₃O₂). For analogs like 3,6-dichloropyrazine-2-carbonitrile, IR and NMR data are critical for structural validation .

Q. How does the methoxypropoxy group influence the compound’s reactivity?

The methoxypropoxy group acts as an electron-donating substituent, stabilizing the pyrazine ring via resonance and steric effects. This can:

- Reduce electrophilic substitution reactivity at the 5-position.

- Enhance solubility in polar solvents, facilitating downstream functionalization. Comparative studies on pyrazine derivatives show that alkoxy groups modulate both chemical and biological properties .

Advanced Research Questions

Q. How can computational reaction design methods optimize the synthesis of this compound?

The ICReDD framework integrates quantum chemical calculations and experimental data to:

- Predict reaction pathways : Identify energetically favorable intermediates and transition states.

- Optimize conditions : Narrow down solvent, temperature, and catalyst choices (e.g., screening Pd vs. Cu catalysts for cyanation).

- Reduce trial-and-error : Achieve >80% yield improvement in similar multi-step syntheses by iterating between simulations and lab validation .

Q. How to address discrepancies in NMR data during structural elucidation?

Contradictory NMR peaks (e.g., unexpected splitting or shifts) may arise from:

- Dynamic effects : Conformational flexibility of the methoxypropoxy chain. Use variable-temperature NMR to freeze rotamers.

- Solvent interactions : Compare DMSO-d₆ vs. CDCl₃ spectra to isolate solvent-induced shifts.

- Computational validation : Tools like Gaussian or ADF can simulate NMR spectra for comparison with experimental data .

Q. What strategies mitigate thermal instability during high-temperature reactions?

- Process control : Use flow reactors (vs. batch) to minimize residence time at elevated temperatures.

- Additives : Stabilize intermediates with radical inhibitors (e.g., BHT) or chelating agents.

- Real-time monitoring : Implement in-situ FTIR or Raman spectroscopy to detect decomposition byproducts .

Q. How to design bioactivity assays that account for substituent effects in pyrazine-carbonitriles?

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxypropoxy vs. isopropyl) and test against biological targets (e.g., kinases, GPCRs).

- Computational docking : Use AutoDock or Schrödinger to predict binding modes and prioritize analogs.

- In vitro validation : Compare IC₅₀ values of this compound with analogs like 2-methoxy-5-isopropylpyrazine to isolate substituent contributions .

Safety and Handling

Q. What are the key considerations for handling and storing this compound?

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the nitrile group.

- PPE : Use nitrile gloves, lab coat, and eye protection; avoid inhalation (LD₅₀ data pending, but analogs like 3,6-dichloropyrazine-2-carbonitrile require fume hood use).

- Waste disposal : Neutralize with alkaline peroxide solution before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.